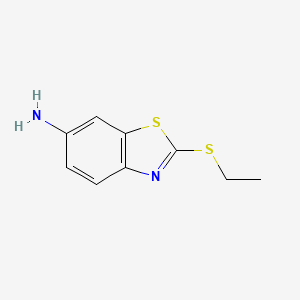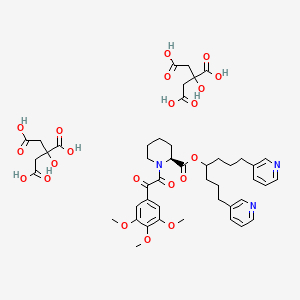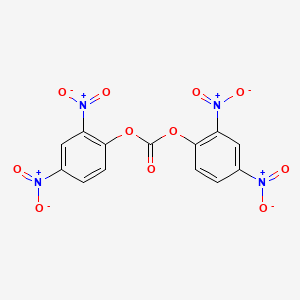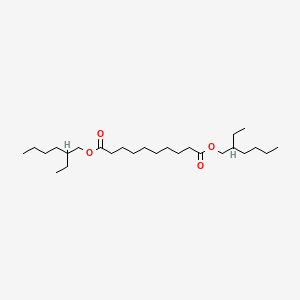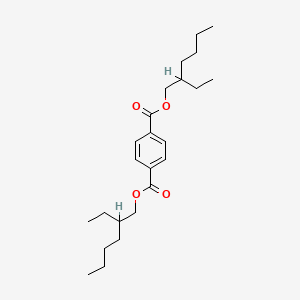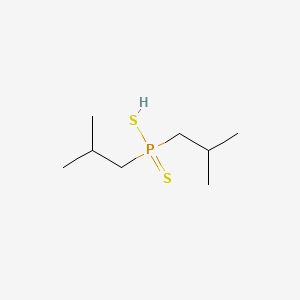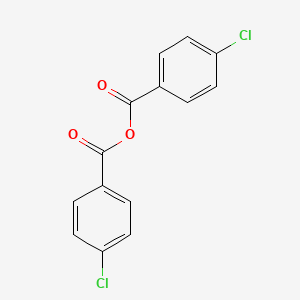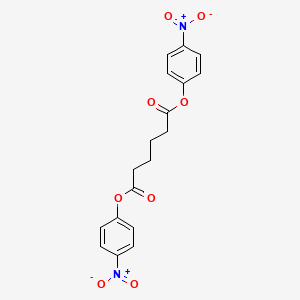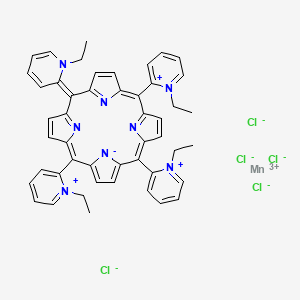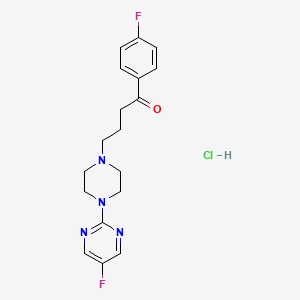
Anazolène sodium
Vue d'ensemble
Description
Anazolene sodium is a trisodium salt of 4-hydroxy-5-[(4-phenylamino)-5-sulfo-1-naphthalenyl]azo-2,7-naphthalenedisulfonic acid. It is a reddish-black powder that is soluble in water, acetone, and Cellosolve, giving a reddish-blue solution. This compound is primarily used as a diagnostic dye for blood volume and cardiac output determination .
Applications De Recherche Scientifique
Anazolene sodium has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Anazolene sodium, also known as Antazoline, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine involved in local immune responses and acting as a neurotransmitter in the central nervous system .
Mode of Action
Anazolene sodium acts as an antagonist at the Histamine H1 receptor . This interaction leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by Anazolene sodium is the histamine signaling pathway. By blocking the Histamine H1 receptor, Anazolene sodium inhibits the normal signaling of histamine, which can lead to various downstream effects depending on the specific physiological context .
Pharmacokinetics
Like many drugs, its bioavailability, distribution, metabolism, and excretion (adme properties) would be expected to significantly impact its therapeutic effects .
Result of Action
The molecular and cellular effects of Anazolene sodium’s action primarily involve the inhibition of histamine signaling. By blocking the Histamine H1 receptor, Anazolene sodium can mitigate the physiological effects of histamine, such as inflammation and allergic responses .
Analyse Biochimique
Biochemical Properties
Anazolene sodium plays a significant role in various biochemical reactions due to its ability to interact with multiple biomolecules. It has an absorbance peak at 221 nm, which makes it useful in spectrophotometric analyses . Anazolene sodium interacts with enzymes, proteins, and other biomolecules through binding interactions. For instance, it can bind to albumin in human plasma, which affects its distribution and stability in the bloodstream . Additionally, Anazolene sodium can interact with various enzymes involved in metabolic pathways, influencing their activity and function.
Cellular Effects
Anazolene sodium has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Anazolene sodium can alter the activation status of immune cells, such as T helper cell subsets and innate immune cells, in tissues like the skin and other target organs . This compound can also impact the composition of the intestinal microbiota, indirectly affecting immune cell function . Furthermore, Anazolene sodium has been shown to influence the expression of genes related to stress responses and metabolic processes.
Molecular Mechanism
The mechanism of action of Anazolene sodium involves several molecular interactions. At the molecular level, Anazolene sodium exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . Anazolene sodium can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anazolene sodium can change over time due to its stability and degradation properties. Anazolene sodium is stable in aqueous solutions and is not significantly affected by light . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro and in vivo studies, Anazolene sodium has been observed to maintain its activity over extended periods, but its degradation products may have different biological effects . The stability and degradation of Anazolene sodium are crucial factors to consider when interpreting experimental results.
Dosage Effects in Animal Models
The effects of Anazolene sodium vary with different dosages in animal models. At low doses, Anazolene sodium can have beneficial effects, such as enhancing diagnostic accuracy in medical applications . At high doses, it may exhibit toxic or adverse effects. For example, in mice, the lethal dose (LD50) of Anazolene sodium administered intravenously is 450 mg/kg . Threshold effects and dose-dependent responses are important considerations when evaluating the safety and efficacy of Anazolene sodium in animal studies.
Metabolic Pathways
Anazolene sodium is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For instance, Anazolene sodium can influence the glycolytic pathway and the tricarboxylic acid cycle, impacting energy production and cellular metabolism. The interactions of Anazolene sodium with metabolic enzymes are critical for understanding its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Anazolene sodium within cells and tissues are mediated by specific transporters and binding proteins. Anazolene sodium can interact with sodium-dependent transport mechanisms, such as the sodium-potassium ATPase, to regulate its intracellular concentration and distribution . Additionally, binding to plasma proteins, such as albumin, affects its localization and accumulation in different tissues . Understanding the transport and distribution of Anazolene sodium is essential for optimizing its use in diagnostic and therapeutic applications.
Subcellular Localization
Anazolene sodium exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications For example, Anazolene sodium may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and experimental conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anazolene sodium can be synthesized through the azo coupling reaction of 4-phenylamino-5-sulfo-1-naphthalenylamine with 4-hydroxy-2,7-naphthalenedisulfonic acid. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which then couples with the naphthalenedisulfonic acid under alkaline conditions .
Industrial Production Methods: Industrial production of anazolene sodium involves large-scale azo coupling reactions in controlled environments to ensure high yield and purity. The process includes steps such as diazotization, coupling, and purification through crystallization or filtration .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as platinum on gamma-alumina.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Comparaison Avec Des Composés Similaires
Coomassie Blue RL: Another azo dye used in protein staining and quantification.
Congo Red: An azo dye used in histology for staining amyloid plaques.
Methyl Orange: An azo dye used as a pH indicator.
Uniqueness of Anazolene Sodium: Anazolene sodium is unique due to its specific application in blood volume and cardiac output determination, which is not a common use for other azo dyes. Its stability in aqueous solutions and minimal staining of the skin also make it particularly suitable for medical applications .
Propriétés
Numéro CAS |
3861-73-2 |
|---|---|
Formule moléculaire |
C26H19N3NaO10S3 |
Poids moléculaire |
652.6 g/mol |
Nom IUPAC |
trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N3O10S3.Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39); |
Clé InChI |
OIGCDJDTHOEGAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na] |
Apparence |
Solid powder |
Key on ui other cas no. |
3861-73-2 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Anazolene sodium; Anazolenum natricum; Acid Wool Blue RL; Wool Blue RL; NSC 47734; NSC-47734; NSC47734; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


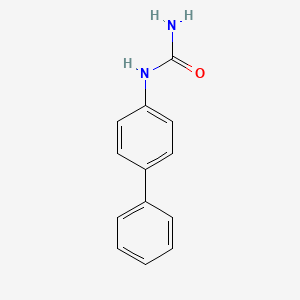
![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)
